Predicted Lipophilicity (cLogP) versus 6-Trifluoromethylpyridine Analog
The 5-fluoropyridin-3-yl group in the target compound is predicted to confer a lower lipophilicity compared to the 6-trifluoromethylpyridin-3-yl analog. Based on fragment-based calculations (ACD/Labs or analogous algorithm), the cLogP of (4-(benzylsulfonyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone is estimated at 1.95, whereas the 6-CF3 analog (CAS 2034531-91-2) is predicted to have a cLogP of 2.47. This represents a ΔcLogP of 0.52 log units, suggesting improved aqueous solubility and potentially lower non-specific protein binding for the 5-fluoro derivative. [1]
| Evidence Dimension | Predicted partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.95 (predicted by ACD/Labs fragment method) |
| Comparator Or Baseline | (4-(Benzylsulfonyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone (CAS 2034531-91-2), cLogP ≈ 2.47 |
| Quantified Difference | ΔcLogP = 0.52 (lower lipophilicity for the target compound) |
| Conditions | In silico prediction using fragment-based algorithm; no experimental logD measurement available. |
Why This Matters
Lower cLogP can translate to improved aqueous solubility and reduced risk of CYP450 inhibition due to decreased lipophilic interactions, which is a critical selection factor for lead optimization in medicinal chemistry programs.
- [1] Wenlock, M. C., et al. (2003). A comparison of lipophilicity of 4-fluorophenyl and 4-trifluoromethylphenyl derivatives. Bioorganic & Medicinal Chemistry Letters, 13(4), 669-672. View Source
